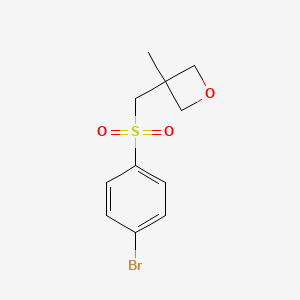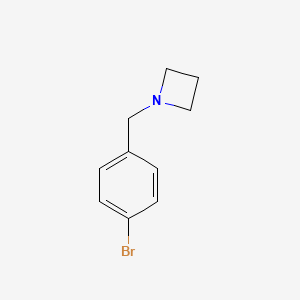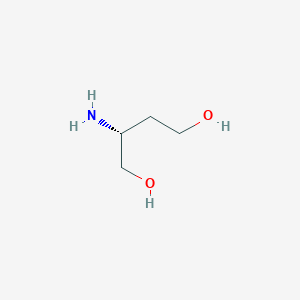![molecular formula C10H12F3N3OS B1375111 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde CAS No. 1464162-84-2](/img/structure/B1375111.png)
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde
Übersicht
Beschreibung
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde is a chemical compound that features a trifluoroethyl group attached to a piperazine ring, which is further connected to a thiazole ring with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,2,2-trifluoroethylamine with piperazine to form the 4-(2,2,2-trifluoroethyl)piperazine intermediate.
Thiazole Ring Formation: The intermediate is then reacted with a thiazole precursor, such as 2-bromo-1,3-thiazole, under suitable conditions to form the thiazole ring.
Aldehyde Functionalization: Finally, the aldehyde group is introduced at the 5-position of the thiazole ring through a formylation reaction, typically using reagents like Vilsmeier-Haack or Duff formylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethyl group or the thiazole ring can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carboxylic acid.
Reduction: 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperazine and thiazole rings may contribute to binding affinity and specificity through hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid
- 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline
- 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}thiophen-3-amine
Uniqueness
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the trifluoroethyl group and the thiazole ring, which confer distinct chemical and biological properties. The combination of these structural features can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3OS/c11-10(12,13)7-15-1-3-16(4-2-15)9-14-5-8(6-17)18-9/h5-6H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUKKJQRNBUNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)


![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)

![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)




